molecular formula C19H21BrN2O3S B5067182 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide

2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide

Cat. No. B5067182
M. Wt: 437.4 g/mol
InChI Key: UEVZLHDVNMAZPZ-UHFFFAOYSA-N
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Description

2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTA-EG6 is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which is essential for the regulation of apoptosis.

Scientific Research Applications

2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The inhibition of the Bcl-2/Bak protein-protein interaction has been shown to induce apoptosis in cancer cells, making 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide a promising candidate for cancer therapy. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide inhibits the protein-protein interaction between Bcl-2 and Bak, which is essential for the regulation of apoptosis. The inhibition of this interaction leads to the activation of the Bak protein, which induces apoptosis in cancer cells. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been shown to induce apoptosis and autophagy in cancer cells, leading to cell death. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide is a potent and specific inhibitor of the Bcl-2/Bak protein-protein interaction, making it a valuable tool for studying the role of this interaction in apoptosis and cancer. However, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, the potential toxicity of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide in vivo has not been fully evaluated.

Future Directions

For the study of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide include the evaluation of its effectiveness in vivo, particularly in animal models of cancer and neurodegenerative diseases. In addition, the development of more potent and specific inhibitors of the Bcl-2/Bak protein-protein interaction may lead to the development of more effective cancer therapies. Finally, the combination of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide with other cancer therapies may lead to synergistic effects and improved outcomes for cancer patients.

Synthesis Methods

The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide involves several steps, including the protection of the amine group, the bromination of the benzyl group, and the acylation of the protected amine group. The final step involves the removal of the protecting group to yield 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide. The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-methoxyethyl)benzamide has been optimized to yield high purity and high yield.

properties

IUPAC Name

2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-25-11-10-21-19(24)16-4-2-3-5-17(16)22-18(23)13-26-12-14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVZLHDVNMAZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-bromobenzyl)sulfanyl]acetyl}amino)-N-(2-methoxyethyl)benzamide

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